molecular formula C14H18N2O5 B2906446 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1307075-06-4

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid

Cat. No.: B2906446
CAS No.: 1307075-06-4
M. Wt: 294.307
InChI Key: KLKWSNPZRACPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a synthetic organic compound with the molecular formula C14H18N2O5. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a piperidine derivative. It is primarily used in research settings and is not intended for human or other use .

Preparation Methods

The synthesis of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves several steps. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with 4-methoxypiperidine-1-carbonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-10-4-6-16(7-5-10)14(20)15-9-2-3-12(17)11(8-9)13(18)19/h2-3,8,10,17H,4-7H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWSNPZRACPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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